molecular formula C16H23NO2 B12590524 Phenyl 4-butylpiperidine-1-carboxylate CAS No. 651053-81-5

Phenyl 4-butylpiperidine-1-carboxylate

Cat. No.: B12590524
CAS No.: 651053-81-5
M. Wt: 261.36 g/mol
InChI Key: IJRZYESHUSMTQK-UHFFFAOYSA-N
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Description

Phenyl 4-butylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-butylpiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-butylpiperidine with phenyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-butylpiperidine and phenyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-butylpiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Phenyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-butylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-butylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl 4-butylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 4-butylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group and phenyl ester functionality differentiate it from other piperidine derivatives, making it a valuable compound for targeted research and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds highlights its importance and potential for future research and development.

Properties

CAS No.

651053-81-5

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

phenyl 4-butylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23NO2/c1-2-3-7-14-10-12-17(13-11-14)16(18)19-15-8-5-4-6-9-15/h4-6,8-9,14H,2-3,7,10-13H2,1H3

InChI Key

IJRZYESHUSMTQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCN(CC1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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